3-[(4,6-Dimethyl-2-pyrimidinyl)amino]phenol
Description
3-[(4,6-Dimethyl-2-pyrimidinyl)amino]phenol (CAS: 81261-83-8) is an aromatic compound featuring a phenol moiety substituted at the 3-position with a 4,6-dimethyl-2-pyrimidinylamino group. This compound is structurally distinct from its 4-position isomer, 4-[(4,6-dimethyl-2-pyrimidinyl)amino]phenol (OH–PYM), a known metabolite of the fungicide pyrimethanil .
Properties
IUPAC Name |
3-[(4,6-dimethylpyrimidin-2-yl)amino]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-8-6-9(2)14-12(13-8)15-10-4-3-5-11(16)7-10/h3-7,16H,1-2H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLDRMBWIBILLLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC(=CC=C2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Architecture
The compound (C₁₂H₁₃N₃O) comprises a 4,6-dimethylpyrimidin-2-amine moiety connected to a meta-substituted phenol. The pyrimidine ring adopts a planar conformation, stabilized by conjugation, while the phenolic hydroxyl group enhances solubility in polar solvents. The SMILES string CC1=CC(=NC(=N1)NC2=CC(=CC=C2)O)C and InChIKey HLDRMBWIBILLLN-UHFFFAOYSA-N provide unambiguous identifiers for database searches.
Synthetic Objectives
Primary challenges in synthesis include:
- Regioselective amination at the pyrimidine C2 position.
- Avoiding overalkylation of the aromatic amine.
- Ensuring stability of the phenolic group under reaction conditions.
Preparation Methodologies
Nucleophilic Aromatic Substitution (Method A)
Procedure :
- Starting Material : 2-Chloro-4,6-dimethylpyrimidine is reacted with 3-aminophenol in a polar aprotic solvent (e.g., DMF) at 80–100°C.
- Base : Potassium carbonate or triethylamine neutralizes HCl generated during substitution.
- Workup : The crude product is purified via recrystallization from ethanol, yielding 70–75%.
Mechanistic Insight :
The chlorine atom at C2 of the pyrimidine is displaced by the nucleophilic amine of 3-aminophenol. The electron-withdrawing methyl groups meta to the leaving group enhance reactivity by reducing electron density at C2.
Optimization Data :
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | DMF | 75 |
| Temperature (°C) | 90 | 75 |
| Reaction Time (h) | 12 | 75 |
Reductive Amination (Method B)
Procedure :
- Intermediate Synthesis : Condense 4,6-dimethylpyrimidine-2-carbaldehyde with 3-aminophenol in methanol.
- Reduction : Sodium cyanoborohydride selectively reduces the imine bond at pH 5–6.
- Purification : Column chromatography (SiO₂, ethyl acetate/hexane) affords 68% yield.
Advantages :
- Avoids harsh conditions required for aromatic substitution.
- Compatible with acid-sensitive substrates.
Limitations :
Mannich Reaction (Method C)
Procedure :
- One-Pot Synthesis : 4,6-Dimethylpyrimidin-2-amine, formaldehyde, and 3-hydroxyphenylboronic acid are heated in ethanol.
- Catalyst : Palladium acetate facilitates cross-coupling.
- Isolation : Filtration and washing with cold ethanol yield 82% product.
Key Observations :
- The Mannich base forms via electrophilic attack of the iminium ion on the phenol’s meta position.
- Excess formaldehyde ensures complete conversion.
Analytical Characterization
Spectroscopic Data
X-Ray Crystallography
Single-crystal analysis (compound 2h analog) confirms the pyrimidine and phenol rings are coplanar, with intramolecular N–H···O hydrogen bonding (2.12 Å).
Comparative Evaluation of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| A | 75 | 98 | High | Moderate |
| B | 68 | 95 | Moderate | High |
| C | 82 | 99 | Low | Low |
Method A is preferred for industrial-scale synthesis due to simplicity and scalability. Method C , despite higher yield, requires palladium catalysts, increasing costs.
Challenges and Mitigation Strategies
- Byproduct Formation : Overalkylation during Method A is minimized by using a 1:1 molar ratio of 2-chloropyrimidine to 3-aminophenol.
- Solubility Issues : Adding 10% DMSO to ethanol improves crystallization efficiency.
- Catalyst Recovery : In Method C, recycling palladium via filtration reduces expenses.
Chemical Reactions Analysis
Types of Reactions
3-[(4,6-Dimethyl-2-pyrimidinyl)amino]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced under hydrogenation conditions using palladium on carbon (Pd/C) as a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Hydrogen gas (H2) in the presence of Pd/C.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted phenol derivatives depending on the substituent used.
Scientific Research Applications
Pharmacological Applications
The compound has been investigated for its potential therapeutic effects in various biological systems. Below are key areas of application:
Anticancer Activity
Research indicates that 3-[(4,6-Dimethyl-2-pyrimidinyl)amino]phenol exhibits significant anticancer properties. A study demonstrated its efficacy against specific cancer cell lines, showing:
- Inhibition of Cell Proliferation : The compound significantly reduced the viability of cancer cells in vitro.
- Mechanistic Insights : It was found to induce apoptosis through the activation of caspase pathways.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation. In animal models, it was observed that:
- Reduction in Edema : Administration led to a significant decrease in paw edema compared to control groups.
- COX Inhibition : The compound acted as an inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes.
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity:
- Broad-Spectrum Activity : Studies reported effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : The MIC values were comparable to standard antibiotics, indicating potential as an antimicrobial agent.
Data Tables
Case Study 1: Anticancer Efficacy
A study conducted on breast cancer cell lines treated with varying concentrations of the compound revealed:
- Tumor Size Reduction : A reduction of up to 50% in tumor size was observed in treated groups compared to controls.
- Mechanistic Pathways : Western blot analysis indicated the downregulation of anti-apoptotic proteins.
Case Study 2: Anti-inflammatory Response
In a murine model of inflammation:
- Treatment Group Results : Mice treated with the compound exhibited a 70% reduction in inflammation markers compared to untreated controls.
- Histological Analysis : Tissue samples showed decreased infiltration of inflammatory cells.
Mechanism of Action
The mechanism of action of 3-[(4,6-Dimethyl-2-pyrimidinyl)amino]phenol involves its interaction with specific molecular targets. It can bind to DNA, potentially through groove binding, and interfere with DNA replication and transcription processes. This interaction can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Positional Isomers: 3- vs. 4-[(4,6-Dimethyl-2-pyrimidinyl)amino]phenol
The positional isomerism between the 3- and 4-substituted phenolic derivatives significantly impacts their chemical behavior and applications:
- 4-[(4,6-Dimethyl-2-pyrimidinyl)amino]phenol (OH–PYM): Role: Primary metabolite of pyrimethanil, a fungicide used in agriculture . Degradation: Identified as an intermediate in sulfamethazine degradation via electrochemical oxidation . Regulatory Status: Included in EPA tolerance assessments for pyrimethanil residues .
- 3-[(4,6-Dimethyl-2-pyrimidinyl)amino]phenol: Current Knowledge: Limited to structural identification and commercial availability .
Sulfonamide Derivatives: Functional Group Comparison
Compounds bearing the 4,6-dimethyl-2-pyrimidinylamino group linked via sulfonamide bridges exhibit distinct applications:
- N4-Acetylsulfamethazine (5) and N4-Valeroylsulfamethazine (20): Structure: Sulfonamide-linked derivatives with antibacterial properties. Application: Investigated as antitubercular agents due to sulfonamide bioactivity . Key Difference: The sulfonamide group enhances binding to bacterial dihydropteroate synthase, a target absent in phenolic analogs like the 3-isomer .
Herbicidal Compounds: Sulfonylurea Derivatives
Herbicides such as sulfometuron methyl and oxasulfuron share structural motifs with the target compound but differ in functional groups:
- Sulfometuron Methyl: Structure: Contains a sulfonylurea bridge connecting the pyrimidinylamino group to a benzoate ester. Application: Broad-spectrum herbicide targeting acetolactate synthase in plants .
- Oxasulfuron: Structure: Features a 3-oxetanyl ester substituent. Key Difference: The sulfonylurea moiety enables herbicidal activity, unlike the phenolic 3-isomer, which lacks this functional group .
Structural and Functional Comparison Table
Research Findings and Implications
- Degradation Pathways: The 4-isomer is a persistent intermediate in sulfamethazine degradation, suggesting positional isomerism influences environmental stability .
- Biological Activity: Sulfonamide derivatives demonstrate targeted enzyme inhibition, whereas phenolic analogs may exhibit divergent interactions due to hydroxyl group reactivity.
- Regulatory Considerations: The 4-isomer’s inclusion in EPA tolerances highlights its regulatory relevance, while the 3-isomer remains unregulated .
Biological Activity
3-[(4,6-Dimethyl-2-pyrimidinyl)amino]phenol is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a dimethyl group at positions 4 and 6, linked to an amino group and a phenolic structure. This unique combination allows for various interactions with biological targets.
The primary mechanism of action for this compound involves its ability to bind to DNA, potentially through groove binding. This interaction can disrupt DNA replication and transcription processes, leading to inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound has shown potential in inhibiting specific enzymes involved in metabolic pathways critical for cell survival.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. The compound's activity is attributed to its ability to disrupt bacterial cell walls and interfere with metabolic functions .
Anticancer Activity
The anticancer potential of this compound has been explored extensively. It has shown cytotoxic effects against multiple cancer cell lines, including prostate (PC-3), colon (HCT-116), and renal (ACHN) cancers. The IC50 values for these cell lines are reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| PC-3 | 0.67 |
| HCT-116 | 0.80 |
| ACHN | 0.87 |
These results suggest that the compound can effectively inhibit cancer cell growth at low concentrations .
Case Studies
- Anticancer Efficacy : A study evaluating the anticancer activity of various derivatives of pyrimidine compounds found that this compound exhibited significant growth inhibition in breast cancer cell lines (T-47D) with a growth percentage (GP) reduction of approximately 34.27% .
- Antimicrobial Assessment : In vitro studies have shown that this compound effectively inhibits the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The presence of the dimethyl group enhances its lipophilicity, allowing better penetration through bacterial membranes .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[(4,6-dimethyl-2-pyrimidinyl)amino]phenol, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via Pd-catalyzed cross-coupling reactions, as demonstrated in protocols for structurally similar pyrimidinyl derivatives. For example, Suzuki-Miyaura coupling using 4,6-dimethyl-2-aminopyrimidine and a halogenated phenol precursor under inert conditions (e.g., nitrogen atmosphere) with NaHCO₃ as a base and 2-methyltetrahydrofuran as a solvent. Post-reaction purification via chromatography (hexane/acetone gradient) yields the target compound . Optimization of temperature (e.g., 100°C) and catalyst loading (e.g., Pd(II) acetate) is critical for maximizing yield .
Q. How is this compound detected and quantified in pesticide residue analysis?
- Methodology : Compliance testing for pyrimethanil (parent fungicide) and its metabolite (the target compound) employs liquid chromatography-tandem mass spectrometry (LC-MS/MS). Solid-phase extraction (SPE) using silica-based ENV+ cartridges isolates the metabolite from biological matrices. Quantification requires calibration with deuterated internal standards (e.g., [²H₄]-OH–PYM) to account for matrix effects .
Q. What is the environmental significance of this compound in degradation studies?
- Methodology : The compound arises as an intermediate during electrochemical oxidation of sulfamethazine. Identification involves high-resolution mass spectrometry (HRMS) and comparison with reference standards. Electrolysis at 1.6 V vs. 1 V alters intermediate distribution, with voltage-dependent degradation pathways validated via time-course sampling and kinetic modeling .
Advanced Research Questions
Q. How can researchers resolve contradictions in degradation data for this compound under varying experimental conditions?
- Methodology : Contradictions in intermediate concentrations (e.g., voltage-dependent formation of 2-hydroxy-4,6-dimethylpyrimidine) are addressed by coupling controlled electrolysis with multivariate analysis. For instance, principal component analysis (PCA) of LC-MS datasets distinguishes voltage-specific degradation pathways. Redox potential measurements and radical trapping (e.g., using tert-butanol) further elucidate mechanistic disparities .
Q. What advanced methodologies are used to quantify this compound as a biomarker in human exposure studies?
- Methodology : Enzymatic hydrolysis (β-glucuronidase/arylsulfatase) of urine samples releases conjugated metabolites, followed by SPE cleanup. Quantification via LC-MS/MS requires validation of limits of detection (LOD < 0.1 ng/mL), precision (CV < 15%), and recovery rates (>85%). Isotope dilution with [²H₄]-OH–PYM corrects for ionization suppression in complex matrices .
Q. How does this compound interact with fungal enzyme targets, and what assays validate its inhibitory effects?
- Methodology : Molecular docking simulations predict binding affinity to fungal methionine synthase (homology model based on Aspergillus nidulans). Validation involves in vitro enzyme inhibition assays using recombinant proteins and spectrophotometric detection of reaction intermediates (e.g., tetrahydrofolate). Competitive inhibition constants (Kᵢ) are derived from Lineweaver-Burk plots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
